tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new pharmaceutical compounds with potential medicinal properties .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its cyanophenoxy group and piperidine ring make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVBWQNZTWKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629835 | |
Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-86-2 | |
Record name | 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333954-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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